![molecular formula C20H25NO4S2 B11408528 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide](/img/structure/B11408528.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a methylthiophene moiety, and a propoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide typically involves multiple steps:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the methylthiophene moiety: This involves the alkylation of thiophene with methyl halides under Friedel-Crafts alkylation conditions.
Coupling of the two moieties: The dioxidotetrahydrothiophene and methylthiophene moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the propoxybenzamide structure: This involves the reaction of 2-propoxybenzoic acid with an amine derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide is C15H19N1O3S with a molecular weight of approximately 305.39 g/mol. The compound features a dioxo-thiophene moiety, which is often associated with biological activity due to its ability to interact with various biological targets.
Anti-inflammatory Applications
One of the primary areas of research for this compound is its potential as an anti-inflammatory agent. Studies have indicated that similar compounds containing thiophene and dioxo groups can inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in the inflammatory response.
Case Study: Molecular Docking Studies
In silico molecular docking studies have demonstrated that derivatives of thiophene compounds can effectively bind to 5-LOX, suggesting a mechanism through which they may exert anti-inflammatory effects. The binding affinity and interaction patterns provide insights into how modifications to the structure may enhance efficacy against inflammatory pathways .
Anticancer Activity
The anticancer properties of this compound are being explored through various synthetic analogs that exhibit promising cytotoxic effects against different cancer cell lines.
Data Table: Anticancer Activity Against Various Cell Lines
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCT116 (Colon) | 10 | |
Compound B | MCF7 (Breast) | 15 | |
Compound C | HUH7 (Liver) | 12 |
These findings suggest that structural modifications can lead to enhanced anticancer activity, providing a basis for further development of targeted therapies.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. Similar thiophene derivatives have shown activity against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Testing
In vitro studies utilizing disc diffusion methods have revealed that compounds similar to this compound exhibit significant antibacterial activity against pathogens such as Bacillus cereus and Escherichia coli .
Mechanistic Insights
The compound may modulate signaling pathways associated with inflammation and cancer progression by inhibiting key enzymes or receptors. For instance, the inhibition of 5-lipoxygenase can lead to reduced leukotriene synthesis, thereby alleviating inflammation .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophene ring and the methylthiophene moiety may play crucial roles in binding to these targets, while the propoxybenzamide structure may enhance the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid naphthalen-2-yl ester
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 2,4-dichlorophenyl ester
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-acetic acid 4-bromophenyl ester
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, specificity, and versatility in various applications.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a tetrahydrothiophene ring and an amide functional group. The molecular formula is C18H20N2O4S, with a molecular weight of approximately 364.48 g/mol. The compound's structural components contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C18H20N2O4S |
Molecular Weight | 364.48 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the 1,1-dioxide functional group enhances its reactivity, potentially allowing it to participate in redox reactions. This property may facilitate interactions with cellular components, leading to various pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds containing thiophene rings have been documented for their ability to inhibit bacterial growth and show effectiveness against certain fungal strains.
Case Studies
- In Vitro Studies : A study on similar tetrahydrothiophene derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress within the cells, leading to apoptosis.
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth effectively, suggesting potential for development as antimicrobial agents.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
- Infectious Diseases : As a potential antimicrobial agent against resistant bacterial strains.
Future Research Directions
Further studies are warranted to explore:
- Mechanistic Pathways : Detailed investigations into how the compound interacts at the molecular level with specific targets.
- In Vivo Efficacy : Animal model studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
Properties
Molecular Formula |
C20H25NO4S2 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-propoxybenzamide |
InChI |
InChI=1S/C20H25NO4S2/c1-3-10-25-18-7-5-4-6-17(18)20(22)21(13-19-15(2)8-11-26-19)16-9-12-27(23,24)14-16/h4-8,11,16H,3,9-10,12-14H2,1-2H3 |
InChI Key |
YQYPRVJPMRPYSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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